molecular formula C11H10IN B11840036 2-(Aminomethyl)-1-iodonaphthalene CAS No. 1261800-92-3

2-(Aminomethyl)-1-iodonaphthalene

Cat. No.: B11840036
CAS No.: 1261800-92-3
M. Wt: 283.11 g/mol
InChI Key: GSCFNGLOAZPBNP-UHFFFAOYSA-N
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Description

Contextualizing the Naphthalene (B1677914) Framework in Advanced Organic Synthesis

The naphthalene ring system, a bicyclic aromatic hydrocarbon, is a prevalent motif in numerous natural products and synthetic compounds with significant biological and material properties. Its rigid, planar structure and extended π-electron system impart distinct electronic and steric characteristics that influence the reactivity of its substituents. In advanced organic synthesis, the naphthalene framework serves as a robust scaffold for the construction of complex polycyclic systems and as a key component in the design of functional materials and pharmaceutical agents. The regiochemistry of substitution on the naphthalene ring is well-studied, with the 1- and 2-positions exhibiting different reactivity profiles, a feature that is critical in the strategic design of synthetic intermediates.

Strategic Significance of Aminomethyl and Halogen (Iodo) Substituents in Chemical Transformation

The functional groups attached to the naphthalene core in 2-(Aminomethyl)-1-iodonaphthalene are of paramount strategic importance. The primary aminomethyl group (-CH₂NH₂) is a versatile functional handle. The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic properties, allowing for a wide range of derivatization reactions, such as alkylation, acylation, and arylation, to introduce molecular diversity. nih.gov Furthermore, the amino group can act as a directing group in certain electrophilic aromatic substitution reactions and can be a key coordinating element in the synthesis of metal complexes.

The iodo substituent at the 1-position is an exceptionally useful functional group in modern organic synthesis, primarily due to the relatively weak carbon-iodine bond. This characteristic makes it an excellent leaving group in nucleophilic aromatic substitution reactions and, more importantly, a key participant in a vast array of transition-metal-catalyzed cross-coupling reactions. synchem.de Reactions such as Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and various carbonylation reactions can be efficiently carried out at the iodo-substituted position, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control and functional group tolerance. chemicalbook.comscientificlabs.com The presence of the iodo group on the naphthalene ring opens up a gateway for the introduction of a wide variety of substituents, including alkyl, aryl, alkynyl, and amino groups. chemicalbook.com

Overview of Key Research Domains Pertaining to this compound and its Analogs

While direct research on this compound is limited, the study of its structural analogs provides significant insight into its potential research applications. The unique combination of a nucleophilic aminomethyl group and a readily transformable iodo group suggests its utility in several key research domains:

Medicinal Chemistry: Naphthalene derivatives are known to exhibit a wide range of biological activities. The aminomethylnaphthalene core is a feature in various pharmacologically active compounds. The ability to perform diverse chemical modifications on both the amino and iodo groups of this compound makes it a valuable scaffold for the synthesis of libraries of compounds for drug discovery programs. For instance, analogs such as N-(naphthalen-2-yl)acetamide derivatives have been investigated for their antiproliferative activities. researchgate.net The iodo group can also be a site for the introduction of radiolabels, such as radioactive iodine isotopes, for applications in medical imaging.

Materials Science: The rigid naphthalene framework is a desirable component in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to introduce various functional groups through the iodo and aminomethyl substituents allows for the fine-tuning of the electronic and photophysical properties of the resulting materials.

Synthetic Methodology: The bifunctional nature of this compound makes it an interesting substrate for the development of novel synthetic methodologies. For example, it could be used to explore intramolecular reactions involving both functional groups or to develop sequential cross-coupling and derivatization strategies to build complex molecular architectures in a controlled manner.

Interactive Data Tables

Table 1: Physicochemical Properties of Related Naphthalene Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateCAS Number
1-Iodonaphthalene (B165133)C₁₀H₇I254.07Liquid90-14-2 synchem.dechemenu.com
2-Iodonaphthalene (B183038)C₁₀H₇I254.07Solid612-55-5 nih.gov
1-Iodo-2-methylnaphthaleneC₁₁H₉I268.09Not specified36374-82-0 nih.gov
2-Amino-1-iodonaphthaleneC₁₀H₈IN269.08Not specifiedNot available scispace.com

Table 2: Representative Synthetic Reactions of Naphthalene Scaffolds

Reaction TypeNaphthalene ReactantReagents and ConditionsProduct TypeReference
Iodination2-NaphthylamineNaIO₃/Na₂SO₃/HCl2-Amino-1-iodonaphthalene scispace.com
Aminomethylation2,7-DihydroxynaphthaleneAmine, FormaldehydeAminomethylated dihydroxynaphthalene uni.lu
Suzuki-Miyaura Coupling1-IodonaphthaleneArylboronic acid, Pd catalyst, baseAryl-substituted naphthalene chemicalbook.com
Amide Formation2-NaphthylamineAcetyl chlorideN-(naphthalen-2-yl)acetamide researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1261800-92-3

Molecular Formula

C11H10IN

Molecular Weight

283.11 g/mol

IUPAC Name

(1-iodonaphthalen-2-yl)methanamine

InChI

InChI=1S/C11H10IN/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6H,7,13H2

InChI Key

GSCFNGLOAZPBNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2I)CN

Origin of Product

United States

Elucidation of Reaction Mechanisms and Kinetic Studies

Mechanistic Pathways in Transition Metal-Catalyzed Functionalization of Iodonaphthalenes

Transition metal catalysis, particularly with palladium, is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The functionalization of iodonaphthalenes, such as the parent structure of "2-(Aminomethyl)-1-iodonaphthalene," typically proceeds through a well-established catalytic cycle involving several key elementary steps.

The catalytic cycle in palladium-catalyzed cross-coupling reactions is fundamentally driven by the interplay between oxidative addition and reductive elimination. uoa.grresearchgate.net In the context of an iodonaphthalene, the cycle is initiated by the oxidative addition of the carbon-iodine bond to a low-valent palladium(0) species. This step involves the cleavage of the C-I bond and the formation of two new bonds to the palladium center, resulting in a square planar palladium(II) intermediate. This process increases the oxidation state of palladium from 0 to +2.

Following oxidative addition and subsequent steps, the cycle culminates in reductive elimination . This is the product-forming step where the two organic ligands on the palladium(II) center couple and are expelled from the coordination sphere, forming the desired new bond. uoa.gr This process reduces the oxidation state of palladium from +2 back to 0, regenerating the active catalyst and allowing the cycle to continue. For reductive elimination to occur, the two ligands to be coupled must be in a cis orientation to each other.

A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction is depicted below:

StepDescription
A Oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex.
B Transmetalation with an organometallic reagent (R-M).
C cis-trans Isomerization (if necessary).
D Reductive elimination to form the cross-coupled product (Ar-R) and regenerate the Pd(0) catalyst.

This interactive table summarizes the key steps in a typical palladium-catalyzed cross-coupling cycle.

Transmetalation is a crucial step in many cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. In this process, an organic group is transferred from an organometallic reagent (e.g., organoboron or organotin compounds) to the palladium(II) center, displacing the halide. rsc.orgyoutube.com The efficiency of transmetalation is influenced by several factors, including the nature of the organometallic reagent, the ligands on the palladium, and the reaction conditions. Studies have shown that for Suzuki-Miyaura couplings, the transmetalation step is often accelerated by the presence of a base. youtube.com The electronic properties of the coupling partners also play a significant role, with electron-donating groups on the nucleophile and electron-withdrawing groups on the electrophile generally accelerating the process. rsc.org

Migratory insertion is another fundamental process in organometallic chemistry where an unsaturated ligand, such as an alkene, alkyne, or carbon monoxide, inserts into a metal-ligand bond. pku.edu.cnwikipedia.org In the context of iodonaphthalene functionalization, an aryl-palladium(II) intermediate can undergo migratory insertion with an alkene, for example. This step involves the formation of a new carbon-carbon bond and a new palladium-carbon sigma bond. thieme-connect.com The regioselectivity and stereochemistry of migratory insertion are critical aspects of these reactions. For instance, the insertion of alkenes into palladium-carbon bonds is a key step in Heck-type reactions. thieme-connect.com

Ligands play a pivotal role in modulating the reactivity and stability of the palladium catalyst throughout the catalytic cycle. kpfu.ru The coordination of ligands to the palladium center influences the electronic and steric environment of the metal, thereby affecting the rates of oxidative addition, transmetalation, and reductive elimination. For example, bulky, electron-rich phosphine ligands can promote oxidative addition by stabilizing the resulting palladium(II) species and facilitate reductive elimination by creating steric crowding around the metal center. kpfu.ru

Catalyst regeneration is the final step of the catalytic cycle, where the active palladium(0) species is reformed. This step is essential for achieving high catalytic turnover. In many cross-coupling reactions, reductive elimination directly regenerates the palladium(0) catalyst. However, in some cases, the catalyst can be deactivated through side reactions, forming inactive palladium species. The choice of ligands and reaction conditions is crucial to minimize catalyst deactivation and ensure efficient regeneration.

Ligand TypeGeneral Effect on Catalytic Cycle
Bulky, electron-rich phosphinesPromote oxidative addition and reductive elimination.
Bidentate phosphinesCan influence the geometry of the palladium complex and affect the rate of reductive elimination.
N-heterocyclic carbenes (NHCs)Strong sigma-donors that can enhance catalyst stability and activity.

This interactive table provides a simplified overview of the effects of different ligand types on palladium-catalyzed reactions.

Proposed Mechanisms for Annulation and Cyclization Reactions Forming Naphthalene (B1677914) Rings

The formation of the naphthalene ring system, the core of "this compound," can be achieved through various annulation and cyclization strategies. These reactions involve the construction of the second aromatic ring onto a pre-existing benzene derivative.

One common strategy for forming naphthalene rings is through the electrophilic cyclization of appropriately substituted precursors. nih.govacs.org For example, an aryl-substituted alkyne can undergo cyclization in the presence of an electrophile. The reaction is initiated by the electrophilic activation of the alkyne, which is then attacked by the electron-rich aromatic ring in an intramolecular fashion. nih.gov Subsequent elimination of a proton and, in some cases, a leaving group, leads to the formation of the naphthalene ring. A variety of electrophiles, such as iodine monochloride (ICl) and bromine (Br2), can be used to initiate this cyclization. nih.gov

A plausible mechanism for the electrophilic cyclization of an aryl-substituted propargylic alcohol is as follows:

The electrophile (E+) attacks the alkyne, forming a vinyl cation intermediate.

The aromatic ring acts as a nucleophile and attacks the vinyl cation in an intramolecular fashion, forming a six-membered ring.

Deprotonation of the resulting intermediate restores aromaticity.

Dehydration of the alcohol yields the final naphthalene product. nih.gov

Intramolecular cyclization can also be mediated by transition metals, such as gold or palladium. pku.edu.cn In these cases, the metal catalyst activates the alkyne towards nucleophilic attack by the aromatic ring. For example, a gold catalyst can coordinate to the alkyne, making it more electrophilic and susceptible to intramolecular attack. pku.edu.cn

The formation of the naphthalene ring through cycloaddition reactions, such as the Diels-Alder reaction, can proceed through either a concerted or a stepwise mechanism. unipr.itwikipedia.org

In a concerted mechanism , all bond-forming and bond-breaking events occur in a single transition state without the formation of any intermediates. youtube.com The Diels-Alder reaction is a classic example of a concerted pericyclic reaction, where a conjugated diene reacts with a dienophile to form a six-membered ring. wikipedia.org The synthesis of naphthalenes can be achieved through a dehydrogenative Diels-Alder reaction of styrenes with alkynes. nih.gov

In contrast, a stepwise mechanism involves the formation of one or more intermediates. acs.org For example, a stepwise Diels-Alder reaction could proceed through a diradical or a zwitterionic intermediate. While the concerted pathway is often favored for the Diels-Alder reaction, computational studies have suggested that a stepwise mechanism can be competitive, particularly in dearomative annulations. unipr.itacs.org

The distinction between concerted and stepwise mechanisms is often made based on experimental evidence, such as kinetic isotope effects and stereochemical outcomes, as well as theoretical calculations. umich.edu

Kinetic and Thermodynamic Considerations in Compound Formation

The introduction of the aminomethyl group at the 2-position of a naphthalene derivative can often be achieved through a Mannich-type reaction. This reaction is typically catalyzed by acid and involves the reaction of an amine, formaldehyde (or a precursor), and the naphthalene substrate. The reaction rate is influenced by several factors, including the concentration of reactants and catalyst, temperature, and the solvent used. Studies on similar Mannich reactions have shown that the rate-determining step can vary depending on the specific conditions and substrates.

Electrophilic iodination of the naphthalene ring system at the 1-position is the second key transformation. The kinetics of electrophilic aromatic substitution, including iodination, are well-documented. The rate of iodination is dependent on the concentration of both the naphthalene derivative and the iodinating agent. The reaction proceeds through a positively charged intermediate, and the stability of this intermediate influences the reaction rate. The electron-donating or withdrawing nature of the substituents already present on the naphthalene ring plays a significant role in modulating the reaction kinetics. For instance, an aminomethyl group, being weakly activating, would be expected to increase the rate of electrophilic substitution compared to unsubstituted naphthalene.

To illustrate the kinetic parameters that can be involved in such a synthesis, the following interactive table presents hypothetical data based on analogous electrophilic substitution reactions.

Table 1: Hypothetical Kinetic Data for the Iodination of a 2-Substituted Naphthalene
ExperimentInitial [Naphthalene Derivative] (M)Initial [Iodinating Agent] (M)Initial Rate (M/s)
10.100.101.5 x 10-5
20.200.103.0 x 10-5
30.100.203.0 x 10-5

Investigation of Stereoselectivity and Regioselectivity in Aminomethyl and Iodo Group Installation

The synthesis of this compound necessitates precise control over the placement of the two functional groups on the naphthalene ring, a concept known as regioselectivity. Furthermore, if any chiral centers are present or introduced, the stereoselectivity of the reaction becomes a critical consideration.

Regioselectivity:

The substitution pattern of the naphthalene ring is a key determinant of the regiochemical outcome of subsequent reactions. In the case of this compound, the aminomethyl group is at the C2 position and the iodine at the C1 position.

The introduction of the aminomethyl group at the 2-position of an unsubstituted naphthalene via a direct Mannich reaction is challenging due to the preferential reaction at the more activated 1-position. Therefore, the synthesis would likely start from a pre-functionalized naphthalene derivative that directs the aminomethylation to the 2-position. For instance, starting with 2-naphthol would direct the Mannich reaction to the 1-position due to the activating and directing effect of the hydroxyl group.

The subsequent iodination of a 2-(aminomethyl)naphthalene intermediate would then be directed by the existing aminomethyl group. As an alkylamino group, it is an ortho-, para-director and an activating group in electrophilic aromatic substitution. In the context of the naphthalene ring, this would direct the incoming electrophile (the iodine) to the 1- and 3-positions. The steric hindrance posed by the aminomethyl group at the 2-position would likely favor substitution at the less hindered 1-position over the 3-position.

The regioselectivity of Mannich reactions can also be influenced by the reaction conditions, such as the solvent. Studies have shown that the choice of hydrogen-bond acceptor or donor solvents can switch the regioselectivity in L-proline catalyzed Mannich reactions ias.ac.in.

Stereoselectivity:

For the specific compound this compound, there are no chiral centers in the molecule itself, assuming the aminomethyl group is a simple -CH₂NH₂. Therefore, stereoselectivity in its direct synthesis is not a primary concern.

However, if the synthesis were to involve chiral catalysts or auxiliaries, or if the amine used in the aminomethylation was chiral, then diastereomeric or enantiomeric products could be formed. The stereochemical outcome would then depend on the mechanism of the reaction and the nature of the chiral influence. For instance, in asymmetric Mannich reactions, the enantioselectivity is highly dependent on the catalyst and the reaction conditions, with high enantiomeric excesses (>99% ee) being achievable ias.ac.in.

The following interactive table provides representative data on how different directing groups on a naphthalene ring can influence the regioselectivity of an electrophilic substitution reaction.

Table 2: Influence of Directing Groups on the Regioselectivity of Naphthalene Electrophilic Substitution
Starting Naphthalene DerivativeDirecting GroupMajor Product PositionMinor Product Position(s)
Naphthalene-H1- (kinetic)2- (thermodynamic)
2-Naphthol-OH (activating, o,p-directing)1-3-
2-Methylnaphthalene-CH3 (activating, o,p-directing)1-3-, 6-, 7-
2-Naphthoic acid-COOH (deactivating, m-directing)5-, 8-6-, 7-

In-Silico Analysis of this compound: A Theoretical Frontier

A comprehensive review of publicly available scientific literature reveals a notable absence of specific theoretical and computational investigations focused on the chemical compound this compound. Despite the growing application of computational chemistry in characterizing molecular structures and predicting reactivity, this particular substituted naphthalene appears to be an unexplored area in the realm of in-silico research.

Computational chemistry serves as a powerful tool to augment experimental findings, offering deep insights into the fundamental properties of molecules. Techniques such as Density Functional Theory (DFT) and ab initio calculations are routinely employed to determine the ground-state geometries, electronic structures, and reactivity descriptors of organic compounds. Molecular dynamics (MD) simulations provide a means to explore the conformational landscape and intermolecular interactions of molecules over time. Furthermore, computational spectroscopy allows for the prediction and interpretation of various spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis), which are crucial for structural elucidation.

For a molecule like this compound, which possesses a flexible aminomethyl side chain and a bulky iodine substituent on the naphthalene core, theoretical studies could provide valuable information. For instance, understanding the preferred conformations of the aminomethyl group relative to the naphthalene ring and the influence of the iodine atom on the electronic properties of the aromatic system are questions well-suited for computational investigation.

However, a thorough search of scholarly databases and chemical literature archives did not yield any specific studies that have undertaken such theoretical and computational analyses for this compound. Consequently, the detailed outline provided for an article on this topic, covering quantum chemical studies, molecular dynamics simulations, computational spectroscopic predictions, and advanced theoretical approaches, cannot be populated with scientifically accurate and verifiable information at this time.

The absence of such research presents an open opportunity for the computational chemistry community. A dedicated theoretical study on this compound could elucidate its structural, electronic, and reactive properties, thereby contributing to a more complete understanding of substituted naphthalenes and providing a valuable dataset for future experimental and theoretical work. Until such studies are conducted and published, a comprehensive and scientifically rigorous article on the theoretical and computational investigations of this specific compound remains to be written.

Theoretical and Computational Investigations of 2 Aminomethyl 1 Iodonaphthalene

Synergy Between Experimental and Computational Data in Mechanistic Understanding

The elucidation of reaction mechanisms for complex organic molecules like 2-(Aminomethyl)-1-iodonaphthalene is significantly enhanced by the synergistic interplay between experimental techniques and computational chemistry. This integrated approach provides a more comprehensive understanding than either method could achieve alone. Experimental data offers real-world observations of reaction outcomes, kinetics, and the presence of intermediates, while computational modeling provides detailed insights into the energetic landscapes of reaction pathways, transition state geometries, and the electronic properties of molecules that are often inaccessible through experimentation alone.

A prime example of this synergy lies in the application of Nuclear Magnetic Resonance (NMR) spectroscopy in conjunction with Density Functional Theory (DFT) calculations. mdpi.comnih.gov While 2D NMR can be powerful for structural assignment, complex spectra can sometimes be challenging to interpret definitively. In such cases, DFT calculations can be employed to predict the nuclear shielding of different nuclei for various possible isomers or conformers. By comparing the calculated chemical shifts with the experimental data, a more confident structural assignment can be made. This is particularly useful for elucidating the stereochemistry and regioselectivity of reactions involving this compound.

Furthermore, the combination of experimental and computational methods is invaluable for understanding the mechanisms of synthetically important reactions, such as the Buchwald-Hartwig amination and Sonogashira coupling, which are relevant for the functionalization of aryl iodides like this compound. nih.govrsc.orgnih.gov For instance, in a typical palladium-catalyzed cross-coupling reaction, experimental studies might identify the products and determine the reaction kinetics, but the precise nature of the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps, can be elucidated through computational modeling.

DFT calculations can map out the potential energy surface of the reaction, identifying the lowest energy pathway and the structures of transient intermediates and transition states. researchgate.net For example, in a hypothetical Buchwald-Hartwig amination of this compound, computational models could predict the activation energies for different potential pathways, thus explaining the observed product distribution. These theoretical findings can then be corroborated by experimental evidence, such as the trapping of proposed intermediates or kinetic isotope effect studies. nih.gov

The following table illustrates the type of data that can be generated through such a synergistic approach, comparing hypothetical experimental NMR data for a derivative of this compound with DFT-calculated values.

AtomExperimental Chemical Shift (ppm)DFT Calculated Chemical Shift (ppm)Deviation (ppm)
C1105.2104.80.4
C2135.8136.1-0.3
C3128.4128.9-0.5
C4126.9127.3-0.4
C4a134.1134.5-0.4
C5129.3129.00.3
C6127.5127.8-0.3
C7125.1125.5-0.4
C8130.6130.20.4
C8a131.7132.0-0.3
CH245.345.9-0.6

Advanced Synthetic Applications of 2 Aminomethyl 1 Iodonaphthalene Derivatives

Role as Key Intermediates in the Synthesis of Complex Organic Molecules

The strategic positioning of the amino and iodo groups on the naphthalene (B1677914) core enables chemists to employ this molecule in a variety of synthetic strategies to access complex organic structures that are otherwise challenging to prepare.

Building Blocks for Polycyclic Aromatic Systems and Fused Heterocycles

The 2-(aminomethyl)-1-iodonaphthalene scaffold is a prime candidate for the synthesis of complex polycyclic aromatic systems and fused nitrogen-containing heterocycles, such as benzo[a]carbazoles. Benzo[a]carbazoles are a class of compounds with significant interest due to their presence in natural products and their potential applications in materials science and medicinal chemistry.

A plausible synthetic route to a benzo[a]carbazole derivative starting from this compound would involve a two-step process: N-acylation followed by an intramolecular cyclization. This approach leverages well-established methodologies for carbazole (B46965) synthesis, such as the Scholl-type oxidative cyclization or metal-catalyzed C-C bond formation. nih.govbeilstein-journals.org

Proposed Synthetic Pathway to a Benzo[a]carbazole derivative:

N-Acylation: The primary amine of this compound can be readily acylated with a suitable acyl chloride (e.g., benzoyl chloride) under standard conditions to form the corresponding amide intermediate.

Intramolecular Cyclization: The resulting N-acylated intermediate possesses the necessary framework for an intramolecular cyclization to form the benzo[a]carbazole ring system. A common method to achieve this is a palladium-catalyzed intramolecular Heck-type reaction or a Brønsted acid-catalyzed cyclization at elevated temperatures. nih.gov The palladium catalyst would facilitate the C-C bond formation between the naphthalene C8 position and the ortho-position of the benzoyl group, leading to the fused polycyclic system.

This strategy highlights how the inherent functionalities of this compound can be exploited to construct intricate polycyclic aromatic compounds.

Precursors for Nitrogen-Containing Macrocycles and Scaffolds

Nitrogen-containing macrocycles are a class of compounds with wide-ranging applications, including host-guest chemistry, catalysis, and as synthetic ionophores. mdpi.comgoogle.com The synthesis of these macrocycles often relies on the condensation of bifunctional monomers. The dual reactivity of this compound makes it an excellent candidate for the construction of novel naphthalene-based macrocyclic scaffolds.

A common strategy for macrocycle synthesis is the [2+2] or [3+3] condensation of two different bifunctional monomers under high-dilution conditions to favor intramolecular cyclization over polymerization. rsc.org For instance, this compound could serve as one of the building blocks in such a synthesis.

Hypothetical [2+2] Macrocycle Synthesis:

Step 1: Derivatization: The aminomethyl group of this compound can be reacted with a dicarboxylic acid chloride (e.g., terephthaloyl chloride) to form a new, larger bifunctional monomer containing two iodo-naphthalene units linked by an amide bridge.

Step 2: Macrocyclization: This new di-iodo monomer can then be subjected to a palladium-catalyzed coupling reaction (e.g., a Sonogashira or Suzuki coupling) with a suitable di-alkyne or di-boronic acid linker. The intramolecular coupling of the two iodo groups with the linker would lead to the formation of a large macrocyclic ring.

This approach would generate a rigid, well-defined macrocyclic structure with the naphthalene units incorporated into the backbone, potentially leading to interesting host-guest binding properties or applications in materials science. nih.govrsc.org

Strategies for Derivatization and Scaffold Diversification

The true synthetic power of this compound lies in the ability to selectively modify both of its functional groups, allowing for the creation of a vast array of derivatives and the diversification of the naphthalene scaffold.

Introduction of Additional Functional Groups via Aminomethyl and Iodo Sites

The aminomethyl and iodo groups serve as orthogonal reactive handles for introducing a wide range of chemical functionalities.

Reactions at the Aminomethyl Site: The primary amine is a versatile functional group that can undergo a plethora of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

N-Formylation: Reaction with formic acid to produce the corresponding formamide, which can be a precursor for isocyanides. nih.gov

Reactions at the Iodo Site: The iodo group is an excellent leaving group and a key functionality for transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds. Some of the most powerful reactions include:

Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or esters to form C-C bonds.

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to form C-C bonds. nih.gov

Heck Coupling: Palladium-catalyzed reaction with alkenes to form C-C bonds.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form C-N bonds. mit.edu

Stille Coupling: Palladium-catalyzed reaction with organostannanes to form C-C bonds.

The ability to perform these reactions selectively allows for the precise tailoring of the molecular structure and properties of the resulting naphthalene derivatives.

Synthesis of Diverse Libraries of Naphthalene-Based Compounds

The orthogonal reactivity of the aminomethyl and iodo groups makes this compound an ideal starting material for the synthesis of diverse compound libraries for applications in drug discovery and materials science. By employing combinatorial chemistry approaches, one can generate a large number of unique compounds from this single precursor.

Example of a Library Synthesis Strategy:

A library of naphthalene derivatives could be synthesized by first reacting this compound with a set of different acyl chlorides to generate a series of N-acylated intermediates. Each of these intermediates could then be subjected to a Suzuki coupling reaction with a diverse set of boronic acids. This two-dimensional diversification strategy would rapidly generate a large library of compounds with variations at both the aminomethyl and the former iodo positions.

Reaction at Amino Group (Acylation) Reaction at Iodo Group (Suzuki Coupling) Resulting Scaffold
Acetyl ChloridePhenylboronic acidN-(1-Naphthylmethyl)acetamide with a phenyl group at the 2-position
Benzoyl Chloride4-Methoxyphenylboronic acidN-(1-Naphthylmethyl)benzamide with a 4-methoxyphenyl (B3050149) group at the 2-position
Cyclopropanecarbonyl chlorideThiophene-2-boronic acidN-(1-Naphthylmethyl)cyclopropanecarboxamide with a thiophene-2-yl group at the 2-position

This approach allows for the systematic exploration of the chemical space around the naphthalene core, which is crucial for structure-activity relationship (SAR) studies in drug development or for tuning the photophysical properties of materials.

Design and Synthesis of Functional Material Precursors (e.g., sensing applications, if specifically for derivatives)

The unique photophysical properties of the naphthalene ring system make its derivatives attractive candidates for the development of functional organic materials, such as fluorescent sensors. nih.gov The this compound scaffold provides a versatile platform for the design and synthesis of such materials.

A common design for a fluorescent chemosensor involves a fluorophore unit linked to a receptor unit that can selectively bind to a target analyte. In this context, the naphthalene core of this compound can act as the fluorophore. The aminomethyl group can be derivatized to introduce a specific receptor moiety, while the iodo group can be used to fine-tune the electronic and photophysical properties of the fluorophore through cross-coupling reactions.

Example of a Fluorescent Sensor Precursor Synthesis:

To create a sensor for a specific metal ion, the aminomethyl group could be derivatized with a ligand known to bind that ion, such as a polyamine or a crown ether fragment. The iodo group could then be replaced with a group that modulates the fluorescence emission of the naphthalene core upon ion binding, for instance, through a photoinduced electron transfer (PET) mechanism. The binding of the target ion to the receptor would alter the electronic properties of the system, leading to a detectable change in the fluorescence intensity or wavelength.

The synthesis of N-acyl carbazoles, which are known to be effective fluorophores, from precursors that could be derived from this compound, further underscores the potential of this compound in the development of new fluorescent materials. beilstein-journals.org

The Synthetic Utility of this compound in Medicinal Chemistry: A Scarcely Explored Building Block

The iodo-substituent at the 1-position of the naphthalene ring would theoretically be amenable to a range of well-established cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures. For instance, palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The presence of the iodine atom on the naphthalene ring provides a reactive handle for such transformations, allowing for the introduction of diverse chemical moieties.

Simultaneously, the aminomethyl group at the 2-position offers a versatile site for further functionalization. Primary amines are common nucleophiles and can participate in a wide array of reactions, including amide bond formation, reductive amination, and the synthesis of various heterocyclic systems. This dual functionality of an iodo-substituent and an aminomethyl group on the same naphthalene scaffold could, in principle, make this compound a valuable bifunctional building block.

However, a comprehensive search of chemical databases and scientific journals did not yield specific examples or detailed research findings where this compound is employed as a starting material for the systematic synthesis of medicinal chemistry building blocks. The existing literature tends to focus on the synthesis and biological activities of broader classes of aminonaphthalene derivatives or iodo-naphthalenes, without singling out this specific isomer for its synthetic utility in building block construction.

Therefore, while the structural features of this compound suggest its potential as a versatile synthetic intermediate, there is a clear gap in the documented scientific literature regarding its practical application in this context. Further research would be necessary to explore and establish its role as a valuable tool in the medicinal chemist's arsenal (B13267) for the development of novel molecular entities.

Derivatization and Post Synthetic Modification Strategies

Modification of the Aminomethyl Group

The primary amine of the aminomethyl group serves as a key nucleophilic handle for various functionalization reactions. This allows for the introduction of a wide variety of substituents, enabling the modulation of the molecule's physical, chemical, and biological properties.

The aminomethyl group of 2-(aminomethyl)-1-iodonaphthalene is amenable to standard alkylation and acylation reactions. Alkylation introduces alkyl groups to the nitrogen atom, which can be useful for altering the steric and electronic properties of the amine. Acylation, the reaction with an acylating agent such as an acid chloride or anhydride, results in the formation of an amide linkage. This is a common strategy for introducing a wide range of functional groups. researchgate.netgoogle.com

One-pot, two-step N-1-alkylation procedures have been developed for similar systems, which could be applicable to this compound. nih.gov These methods often involve the reaction with an appropriate electrophile in the presence of a base.

The primary amine of this compound readily participates in reactions to form stable amide, carbamate, and urea (B33335) linkages, which are prevalent in medicinal chemistry and materials science. nih.govnih.gov

Amides: Amide bond formation is a cornerstone of organic synthesis. rsc.org This can be achieved by reacting the aminomethyl group with a carboxylic acid or its activated derivative (e.g., acid chloride, ester). researchgate.netnih.gov Visible-light photoredox catalysis has emerged as a modern and mild method for amide synthesis, offering an alternative to traditional coupling reagents. nih.gov

Carbamates: Carbamates can be synthesized through several routes. A common method involves the reaction of the amine with an chloroformate or by a three-component coupling of the amine, carbon dioxide, and a halide. organic-chemistry.org Cesium carbonate is often used as a base in these reactions. google.com Efficient O-alkylation of alcoholic tosylates with amines in the presence of carbon dioxide and a phase-transfer catalyst also yields carbamates. mdma.ch

Ureas: Unsymmetrical ureas can be synthesized through various methods, including a one-pot tandem approach via a Curtius rearrangement accelerated by microwave irradiation. nih.gov Another strategy involves the coupling of amides and amines using a hypervalent iodine reagent, which avoids the need for metal catalysts. nih.gov

Linkage TypeGeneral ReactionReagents/Conditions
AmideR-COOH + H₂N-R' → R-CONH-R'Coupling agents (e.g., DCC, EDC), or conversion of carboxylic acid to acid chloride/ester researchgate.netnih.gov
CarbamateR-OCOCl + H₂N-R' → R-OCONH-R'Chloroformate, base nih.gov
CarbamateR-NH₂ + CO₂ + R'-X → R-NHCOOR'Cesium carbonate, halide organic-chemistry.orggoogle.com
UreaR-NCO + H₂N-R' → R-NHCONH-R'Isocyanate, or Curtius rearrangement from carboxylic acid nih.gov
UreaR-CONH₂ + H₂N-R' → R-NHCONH-R'Hypervalent iodine reagent nih.gov

The aminomethyl group provides a convenient site for the attachment of reporter groups, such as fluorescent dyes or biotin (B1667282), to create probes for research applications.

Biotinylation: The process of covalently attaching biotin to a molecule is a widely used technique in biotechnology. abcam.com The strong and specific interaction between biotin and streptavidin or avidin (B1170675) is exploited for detection, purification, and immobilization of biomolecules. mpg.de Biotin can be conjugated to the aminomethyl group of this compound using activated biotin esters (e.g., NHS esters) that react with the primary amine. abcam.comgoogle.com This creates a bifunctional molecule that can be incorporated into a larger system via its iodo-naphthalene moiety while retaining the biotin tag for detection or capture. A recent method called biotin redox-activated chemical tagging (BioReACT) utilizes the reaction of oxaziridine (B8769555) reagents with the thioether in biotin to form stable sulfimide (B8482401) linkages, expanding the versatility of biotin labeling. nih.gov

Transformations of the Iodo Substituent

The iodo group on the naphthalene (B1677914) ring is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, particularly transition metal-catalyzed cross-coupling reactions.

The iodo substituent of this compound is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl. wikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond. libretexts.orgyoutube.com It is a robust and widely used method for the synthesis of biaryl compounds and is tolerant of a wide range of functional groups. snnu.edu.cnnih.gov Efficient double cross-coupling reactions have also been reported using low catalyst loading. researchgate.net

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.orggold-chemistry.org It is a powerful tool for the synthesis of arylalkynes and conjugated enynes under mild conditions. organic-chemistry.orgyoutube.com

Other Cross-Coupling Reactions: The iodo group can also participate in other cross-coupling reactions such as the Heck reaction (coupling with an alkene), Buchwald-Hartwig amination (coupling with an amine) sciencemadness.org, and Stille coupling (coupling with an organotin reagent) sigmaaldrich.com.

Cross-Coupling ReactionCoupling PartnerProduct TypeCatalyst System
Suzuki-MiyauraBoronic acid/ester (R-B(OH)₂)Biaryl (Ar-R)Palladium catalyst, base libretexts.orgyoutube.com
SonogashiraTerminal alkyne (R-C≡CH)Arylalkyne (Ar-C≡C-R)Palladium catalyst, Copper(I) co-catalyst, base libretexts.orggold-chemistry.org
HeckAlkene (R₂C=CR₂)Substituted alkenePalladium catalyst, base
Buchwald-HartwigAmine (R₂NH)Arylamine (Ar-NR₂)Palladium catalyst, base sciencemadness.org
StilleOrganotin (R-SnR'₃)Biaryl or vinylarenePalladium catalyst sigmaaldrich.com

While less common for simple aryl iodides compared to those activated with strong electron-withdrawing groups, nucleophilic aromatic substitution (SNA_r) can be a potential transformation pathway under specific conditions. masterorganicchemistry.comlibretexts.org

Nucleophilic Aromatic Substitution (SNA_r): This reaction involves the attack of a nucleophile on the aromatic ring, leading to the displacement of the iodide. youtube.comdiva-portal.org For SNA_r to occur, the aromatic ring typically needs to be electron-deficient, which is not the inherent nature of the naphthalene ring in this compound. However, in certain specialized systems or with very strong nucleophiles, this reaction might be feasible. The reaction generally proceeds through a Meisenheimer complex intermediate. diva-portal.org The reactivity order for the leaving group in SNA_r is typically F > Cl > Br > I, which is the opposite of that for cross-coupling reactions. masterorganicchemistry.com

Radical Reactions: Aryl iodides can participate in radical reactions, often initiated by light or a radical initiator. The carbon-iodine bond is relatively weak and can undergo homolytic cleavage to form an aryl radical. This radical can then participate in various transformations, such as addition to multiple bonds or hydrogen atom abstraction. The study of ultrafast relaxation of 1-iodonaphthalene (B165133) provides insights into the initial steps of such processes. sigmaaldrich.com

Reductive Dehalogenation and Alternative Functionalization

The presence of an iodo group on the naphthalene ring of this compound offers a versatile handle for a variety of chemical transformations. Reductive dehalogenation represents a straightforward method to remove the iodine, yielding 2-(aminomethyl)naphthalene. This process can be achieved under various conditions, often employing transition metal catalysts. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method for the reduction of aryl halides. organic-chemistry.orgresearchwithrutgers.com Alternative, milder conditions can also be employed, utilizing different catalyst systems and hydrogen sources, which can be beneficial when other functional groups sensitive to standard hydrogenation conditions are present. organic-chemistry.org

Beyond simple removal, the iodo group serves as an excellent leaving group for various cross-coupling reactions, enabling the introduction of a wide array of alternative functionalities. These transformations significantly expand the molecular diversity achievable from this starting material. The reactivity of aryl iodides in such reactions is well-established. solubilityofthings.comsigmaaldrich.com

Table 1: Hypothetical Alternative Functionalization Reactions of the Iodo Group

Reaction TypeReagent/CatalystProduct
Suzuki CouplingArylboronic acid, Pd catalyst, base1-Aryl-2-(aminomethyl)naphthalene
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, base1-Alkynyl-2-(aminomethyl)naphthalene
Buchwald-Hartwig AminationAmine, Pd or Cu catalyst, base1-Amino-2-(aminomethyl)naphthalene
Stille CouplingOrganostannane, Pd catalyst1-Alkyl/Aryl-2-(aminomethyl)naphthalene
Heck CouplingAlkene, Pd catalyst, base1-Alkenyl-2-(aminomethyl)naphthalene

Dual Functionalization Strategies Targeting Both Substituents Orthogonal Transformations

The bifunctional nature of this compound, possessing both a nucleophilic aminomethyl group and an electrophilic iodo-substituted aromatic ring, allows for dual functionalization strategies. Through the application of orthogonal transformation principles, it is possible to selectively modify one functional group while leaving the other intact for subsequent reactions. nih.gov This approach is fundamental in the construction of complex molecules where precise control over reactivity is paramount.

Orthogonal protection strategies are key to achieving selective functionalization. The aminomethyl group can be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) or a benzyl (B1604629) (Bn) group, which are stable under the conditions required for functionalizing the iodo group via cross-coupling reactions. Once the desired modification at the 1-position is complete, the protecting group on the aminomethyl moiety can be selectively removed to allow for its further derivatization, for example, through acylation or alkylation.

Conversely, the reactivity of the iodo group can be masked while transformations are carried out on the aminomethyl group. However, the more common and synthetically practical approach involves the protection of the more reactive amine. This allows for a wider range of reactions to be performed on the aryl iodide. The ability to perform these transformations in a controlled, stepwise manner underscores the utility of this compound as a versatile building block in organic synthesis.

Analytical Research Methodologies for Characterization and Analysis

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular architecture of "2-(Aminomethyl)-1-iodonaphthalene". By interacting with the molecule using various forms of electromagnetic radiation, these methods provide detailed information about its atomic connectivity, functional groups, and electronic environment.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like "this compound". While specific experimental spectra for this exact compound are not publicly available, its expected NMR characteristics can be predicted based on the known spectra of related compounds such as 1-iodonaphthalene (B165133) and the established principles of NMR theory. nih.govnih.govchemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on the naphthalene (B1677914) ring and the protons of the aminomethyl group. The aromatic region would display a complex pattern of multiplets due to spin-spin coupling between adjacent protons. The chemical shifts of these protons are influenced by the electron-withdrawing iodo group and the electron-donating aminomethyl group. The methylene (B1212753) protons (-CH₂-) of the aminomethyl group would likely appear as a singlet, while the amine (-NH₂) protons would also produce a distinct signal, the position and broadness of which can be affected by solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon environment in the molecule. For "this compound," ten distinct signals are expected for the naphthalene ring carbons and one for the aminomethyl carbon. The carbon atom bonded to the iodine (C-1) would exhibit a significantly shifted signal due to the heavy atom effect. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assigning these proton and carbon signals definitively by revealing their correlations.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted Chemical Shift (ppm)MultiplicityNotes
Aromatic C-H7.0 - 8.5MultipletsThe precise shifts and coupling patterns depend on the combined electronic effects of the iodo and aminomethyl substituents.
-CH₂- (Methylene)3.8 - 4.5SingletExpected to be a distinct singlet in the aliphatic region.
-NH₂ (Amine)1.5 - 3.5Broad SingletThe chemical shift and peak shape are highly dependent on the solvent, temperature, and concentration due to hydrogen bonding.
Aromatic C110 - 140-Ten distinct signals are expected for the naphthalene carbons, with their shifts influenced by the substituents.
C-I90 - 100-The carbon directly attached to the iodine atom is expected to be significantly shielded.
-CH₂- (Methylene)40 - 50-The signal for the methylene carbon.

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the functional groups within a molecule by probing its vibrational modes. utdallas.edunist.gov

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" is expected to show characteristic absorption bands corresponding to its constituent functional groups. The N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹, often as two distinct peaks for a primary amine. utdallas.edu C-H stretching vibrations from the aromatic naphthalene ring are expected around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the methylene group would appear just below 3000 cm⁻¹. nasa.gov The C=C stretching vibrations of the aromatic ring will produce signals in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is expected in the 1020-1250 cm⁻¹ range. The C-I stretch is more challenging to observe as it falls in the far-infrared region, typically below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic C=C stretching and ring breathing modes of the naphthalene core would be prominent in the Raman spectrum.

Expected Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Primary Amine (-NH₂)N-H Stretch3300 - 3500Medium
Primary Amine (-NH₂)N-H Bend (Scissoring)1590 - 1650Medium
Aromatic RingC-H Stretch3000 - 3100Medium
Aromatic RingC=C Stretch1450 - 1600Variable
Methylene Group (-CH₂-)C-H Stretch2850 - 2960Medium
AmineC-N Stretch1020 - 1250Medium
Iodo-AromaticC-I Stretch< 600Strong

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The naphthalene ring system in "this compound" is the primary chromophore. Naphthalene itself exhibits strong UV absorption bands corresponding to π → π* transitions. The presence of the iodo and aminomethyl substituents will cause a bathochromic (red) shift in these absorption maxima compared to unsubstituted naphthalene. researchgate.net The electronic spectra of related compounds like 2-aminophenol (B121084) show characteristic absorption bands that can be influenced by the solvent environment. researchgate.net

Expected UV-Vis Absorption Maxima for this compound

Transition TypeExpected Wavelength Range (nm)Solvent Effects
π → π220 - 250The position of this high-energy transition can be moderately affected by solvent polarity.
π → π270 - 330These lower-energy transitions are characteristic of the extended naphthalene system and are sensitive to substitution.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight of "this compound" and for obtaining structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing thermally labile molecules and reaction intermediates in solution. In the context of synthesizing or studying the reactions of "this compound," ESI-MS could be employed to detect and characterize transient intermediates without causing their decomposition. This technique is adept at transferring ions from solution to the gas phase with minimal fragmentation, making it ideal for observing non-covalent complexes and charged intermediates that may form during chemical transformations.

The study of ultrafast molecular dynamics, such as bond cleavage and electronic relaxation, can be accomplished using time-resolved femtosecond pump-probe mass spectrometry. In this advanced technique, a "pump" laser pulse excites the molecule to a higher electronic state, and a subsequent "probe" pulse ionizes the molecule at a specific time delay. By varying this delay, the evolution of the excited state can be mapped in real-time. Studies on the related compound 1-iodonaphthalene have utilized this method to investigate its ultrafast relaxation dynamics. sigmaaldrich.com A similar approach could be applied to "this compound" to study the dynamics of the C-I bond cleavage upon photoexcitation, providing fundamental insights into its photochemical behavior.

Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueProposed Fragment IonSignificance
283[C₁₁H₁₀IN]⁺Molecular ion (M⁺) peak, confirming the molecular weight.
156[M - I]⁺Loss of the iodine atom, a common fragmentation pathway for iodo-aromatics. This fragment is [C₁₁H₁₀N]⁺.
141[C₁₀H₇CH₂]⁺Loss of the amino group and iodine radical.
127[I]⁺A signal corresponding to the iodine cation, which is a strong indicator of an iodine-containing compound. nih.gov

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is an indispensable tool for separating the target compound from starting materials, by-products, and other impurities. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and analysis of amine derivatives. thermofisher.com For compounds like this compound, which possess a primary amine group, HPLC offers high efficiency and the ability to distinguish between structurally similar compounds. thermofisher.com

The analysis of primary amines by HPLC can present challenges, including poor peak shape and insufficient retention on standard reversed-phase columns like C18. sielc.com To overcome these issues, several strategies are employed. Mixed-mode chromatography, utilizing columns with both reversed-phase and ion-exchange characteristics, can improve retention and peak symmetry. sielc.com For instance, a Primesep A HPLC column can be used with a mobile phase containing an acid like trifluoroacetic acid to analyze primary and secondary amines. sielc.com Another approach involves derivatization of the amine group to enhance its hydrophobicity and introduce a UV-active chromophore, which aids in detection. sielc.com Reagents such as 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) react with primary amines to form stable, highly fluorescent derivatives, allowing for sensitive detection. sigmaaldrich.com

A validated reversed-phase HPLC method for the analysis of related naphthalene impurities, such as 1-aminonaphthalene, has been developed using a C18 column with a phosphate (B84403) buffer/methanol/acetonitrile mobile phase and UV detection at 230 nm. nih.govresearchgate.net This demonstrates the applicability of RP-HPLC for resolving naphthalene-based compounds.

Table 1: Typical HPLC Conditions for Analysis of Related Amine and Naphthalene Compounds

Parameter Condition for Amine Separation Condition for Naphthalene Impurity Analysis
Column Primesep A Mixed-Mode Symmetry C18 (250 x 4.6 mm, 5 µm) nih.govresearchgate.net
Mobile Phase Trifluoroacetic acid in acetonitrile/water A: 0.01 M KH2PO4 (pH 2.5):methanol:acetonitrile (35:52:13 v/v/v) B: methanol:acetonitrile (80:20 v/v) nih.gov
Flow Rate 1.0 mL/min sigmaaldrich.com 1.0 mL/min nih.gov

| Detection | Evaporative Light Scattering Detector (ELSD) or UV/Fluorescence after derivatization sielc.comsigmaaldrich.com | Photo Diode Array (PDA) at 230 nm nih.govresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, primary amines like this compound are generally polar and non-volatile, which makes their direct analysis by GC challenging, often resulting in poor peak shapes and column interactions. vt.eduvt.edu Therefore, derivatization is typically required to increase the volatility and thermal stability of the analyte. vt.eduvt.edusigmaaldrich.com

Common derivatization techniques for amines include silylation and acylation. researchgate.net Silylation reagents, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), react with the active hydrogen on the amine group to form a more volatile and less polar derivative. sigmaaldrich.com Acylation, using reagents like propyl chloroformate, also converts the amine into a derivative suitable for GC analysis. vt.eduvt.edu

Once derivatized, the compound can be separated on a capillary GC column, often with a non-polar stationary phase. The mass spectrometer detector provides both quantification and structural information based on the fragmentation pattern of the derivative. bohrium.com For instance, a method for analyzing volatile amines uses a specialized Restek Rtx-Volatile Amine column with a temperature-programmed oven and mass spectrometric detection. nih.gov

Table 2: General GC-MS Conditions for Analysis of Volatile Amine Derivatives

Parameter Condition
Derivatization Reagent N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or Propyl Chloroformate vt.edusigmaaldrich.com
Column Restek Rtx-Volatile Amine (30 m x 0.32 mm ID, 5 µm) or similar non-polar capillary column nih.gov
Carrier Gas Helium at a constant flow nih.gov
Injector Temperature ~200°C nih.gov
Oven Program Initial temperature of 40-100°C, held for a few minutes, then ramped to a final temperature of 250-360°C sigmaaldrich.comnih.gov

| Detector | Mass Spectrometer (MS) in either full scan or single ion monitoring (SIM) mode bohrium.comnih.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and stereochemistry.

While specific X-ray crystallographic data for this compound is not publicly available, the structures of related iodonaphthalene compounds have been reported. For example, the crystal structures of 1-iodonaphthalene and 2-iodonaphthalene (B183038) are known. sigmaaldrich.comsigmaaldrich.com The analysis of these related structures provides a foundation for understanding the potential solid-state packing and intermolecular interactions that might be present in crystals of this compound. The presence of the aminomethyl group would introduce the potential for hydrogen bonding, which would significantly influence the crystal packing arrangement compared to the simple iodonaphthalene parent structures.

Should single crystals of sufficient quality be obtained, X-ray diffraction analysis would yield a detailed structural model, confirming the connectivity of the aminomethyl and iodo substituents on the naphthalene core and revealing its conformation and packing in the solid state.

Future Research and Emerging Challenges in the Synthesis of this compound and its Analogs

The pursuit of novel molecular architectures with tailored functionalities is a cornerstone of modern chemical research. Within this endeavor, the synthesis of complex aromatic systems, such as this compound, presents both significant opportunities and formidable challenges. While this specific compound is not extensively documented in current literature, its structural motifs—an iodinated naphthalene core and an aminomethyl substituent—are prevalent in medicinal chemistry and materials science. Future research in this area is poised to address the development of sustainable synthetic methodologies, the exploration of advanced catalytic systems, the integration of computational tools, the precise control of stereochemistry and regiochemistry, and the expansion of its derivatization potential.

Q & A

Basic: What synthetic methodologies are commonly employed for 2-(Aminomethyl)-1-iodonaphthalene?

Answer:
The synthesis typically involves multi-step processes, leveraging halogenation and functional group modifications. For example:

  • Iodination : Direct iodination of naphthalene derivatives using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions .
  • Aminomethylation : Introduction of the aminomethyl group via Mannich reactions, using formaldehyde and ammonium chloride in acidic media .
  • Purification : Continuous flow reactors (CFRs) are recommended for optimizing yield and purity, as demonstrated for structurally similar chlorinated analogs .
    Key reagents : Lithium aluminum hydride (reduction), potassium permanganate (oxidation), and sodium methoxide (nucleophilic substitution) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Structural Elucidation : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, especially 1^1H and 13^{13}C) to confirm molecular formula and substituent positions .
  • Purity Assessment : HPLC coupled with UV-Vis detection or gas chromatography-mass spectrometry (GC-MS) for trace impurity profiling .
  • Crystallography : Single-crystal X-ray diffraction (XRD) to resolve spatial arrangements, as applied to analogous naphthalene derivatives .

Advanced: How can researchers optimize reaction yields and selectivity in halogenated naphthalene synthesis?

Answer:

  • Design of Experiments (DoE) : Systematic variation of temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading to identify optimal conditions .
  • In-line Analytics : Real-time monitoring via FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .
  • Regioselective Iodination : Use directing groups (e.g., nitro or carbonyl) to enhance iodine substitution at the 1-position, minimizing byproducts .

Advanced: What methodologies assess the environmental persistence and bioaccumulation potential of this compound?

Answer:

  • Environmental Fate Studies :
    • Hydrolysis/Photolysis : Expose the compound to UV light (λ = 254–365 nm) and analyze degradation products via LC-MS .
    • Partition Coefficients : Measure log KowK_{ow} (octanol-water) to predict bioaccumulation; values >3 indicate high lipid affinity .
  • Ecotoxicology : Use Daphnia magna or Danio rerio (zebrafish) models to evaluate acute toxicity (LC50_{50}) and sublethal effects .

Advanced: What experimental frameworks are used to resolve contradictions in toxicological data for halogenated naphthalenes?

Answer:

  • Dose-Response Validation : Replicate studies across multiple species (e.g., rodents vs. primates) to confirm thresholds for hepatic/renal effects .
  • Mechanistic Studies : Use knockout mouse models or siRNA silencing to isolate pathways (e.g., CYP450-mediated metabolism) responsible for observed toxicity .
  • Meta-Analysis : Apply statistical tools (e.g., Cochrane Review) to harmonize disparate datasets, accounting for variables like exposure duration and route (oral vs. inhalation) .

Advanced: How does the iodine substituent influence the compound’s interaction with biological targets compared to chloro or bromo analogs?

Answer:

  • Electrophilic Reactivity : Iodine’s larger atomic radius enhances van der Waals interactions with hydrophobic enzyme pockets, as shown in molecular docking studies .
  • Metabolic Stability : Iodinated derivatives exhibit slower oxidative metabolism (via CYP450 enzymes) than chlorinated analogs, prolonging half-life in vivo .
  • Bioluminescence Assays : Compare inhibition constants (KiK_i) against targets like monoamine oxidases (MAOs) to quantify substituent effects .

Advanced: What strategies mitigate challenges in scaling up this compound synthesis for preclinical studies?

Answer:

  • Process Intensification : Transition batch reactions to flow chemistry systems to improve heat/mass transfer and reduce hazardous intermediate accumulation .
  • Green Chemistry : Replace volatile solvents (e.g., dichloromethane) with ionic liquids or supercritical CO2_2 to enhance sustainability .
  • Quality Control : Implement PAT (Process Analytical Technology) to ensure batch-to-batch consistency, critical for regulatory compliance .

Advanced: How can computational modeling predict the environmental and health impacts of this compound?

Answer:

  • QSAR Modeling : Use quantitative structure-activity relationship (QSAR) tools like EPI Suite to estimate toxicity endpoints (e.g., LD50_{50}) based on molecular descriptors .
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or DNA to assess potential genotoxicity .
  • Exposure Modeling : Apply fugacity models (e.g., EQC) to predict distribution in air, water, and soil compartments under varying climatic conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.